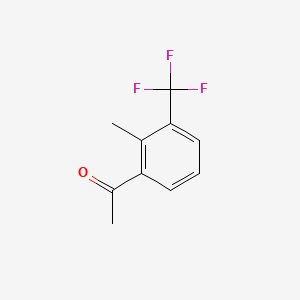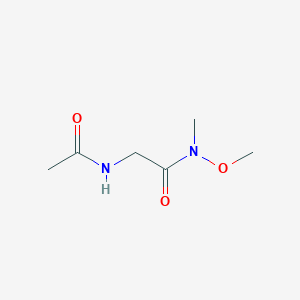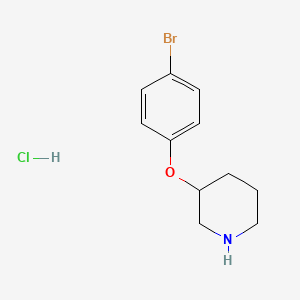
(3,5-Dibromo-2-fluorophenyl)boronic acid
Vue d'ensemble
Description
“(3,5-Dibromo-2-fluorophenyl)boronic Acid” is a reagent used for the synthesis of arylamines via metal-free amination . It is also used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Synthesis Analysis
The synthesis of “(3,5-Dibromo-2-fluorophenyl)boronic Acid” involves ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . This process results in high yields of the compound.
Molecular Structure Analysis
The molecular structure of “(3,5-Dibromo-2-fluorophenyl)boronic Acid” has been studied using various techniques . These studies provide insights into the geometrical parameters of the molecule, including its conformation in the ground state.
Chemical Reactions Analysis
“(3,5-Dibromo-2-fluorophenyl)boronic Acid” is involved in various chemical reactions. It is used as a reactant in the synthesis of arylamines via metal-free amination . It is also used in Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
“(3,5-Dibromo-2-fluorophenyl)boronic Acid” is a solid substance with a melting point of 256-275 °C . Its molecular weight is 297.71 .
Applications De Recherche Scientifique
Chemical Synthesis
“3,5-Dibromo-2-fluorophenylboronic acid” is often used as a reactant in various chemical syntheses . It’s a versatile compound that can participate in a variety of reactions, contributing its phenylboronic acid group to the formation of new bonds .
Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids, including “3,5-Dibromo-2-fluorophenylboronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction, widely used in organic chemistry to synthesize a variety of complex organic compounds .
Preparation of Phenylboronic Catechol Esters
Similar compounds like “2-Fluorophenylboronic acid” have been used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .
Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
“2-Fluorophenylboronic acid” has been used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation . It’s possible that “3,5-Dibromo-2-fluorophenylboronic acid” could be used in a similar manner.
Synthesis of Honokiol Analogs
“3,5-Difluorophenylboronic acid” has been used in the synthesis of honokiol analogs . Honokiol is a bioactive compound derived from the bark of magnolia trees, and it has various therapeutic effects. It’s possible that “3,5-Dibromo-2-fluorophenylboronic acid” could be used in a similar manner .
Homo-Coupling Reactions
“3,5-Difluorophenylboronic acid” has been used in homo-coupling reactions . These reactions involve the coupling of two identical molecules to form a new compound . It’s possible that “3,5-Dibromo-2-fluorophenylboronic acid” could be used in a similar manner.
Mécanisme D'action
Target of Action
3,5-Dibromo-2-fluorophenylboronic Acid is primarily used as a reagent in the synthesis of arylamines . The primary targets of this compound are the aryl halides that are involved in the Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The mode of action of 3,5-Dibromo-2-fluorophenylboronic Acid involves its interaction with the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the transmetalation of the boronic acid to the palladium, which then undergoes a reductive elimination to form the new carbon-carbon bond .
Biochemical Pathways
The biochemical pathway primarily affected by 3,5-Dibromo-2-fluorophenylboronic Acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including arylamines .
Result of Action
The result of the action of 3,5-Dibromo-2-fluorophenylboronic Acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including arylamines .
Action Environment
The action of 3,5-Dibromo-2-fluorophenylboronic Acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in a polar solvent . Furthermore, the stability of 3,5-Dibromo-2-fluorophenylboronic Acid can be affected by factors such as temperature and pH. It is generally considered to be stable under normal storage conditions .
Propriétés
IUPAC Name |
(3,5-dibromo-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBr2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXXDZRFJBCLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBr2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674333 | |
| Record name | (3,5-Dibromo-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dibromo-2-fluorophenyl)boronic acid | |
CAS RN |
1072951-82-6 | |
| Record name | B-(3,5-Dibromo-2-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dibromo-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1440434.png)
![2,4-Dichloro-N-[2-(2-methylphenoxy)propyl]aniline](/img/structure/B1440435.png)
![c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride](/img/structure/B1440436.png)


![tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1440441.png)
![4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid](/img/structure/B1440442.png)
![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid](/img/structure/B1440443.png)
